![molecular formula C11H9FN2OS B8523309 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine](/img/structure/B8523309.png)
3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 4-fluorophenylsulfanyl group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the 4-Fluorophenylsulfanyl Group: This step involves the nucleophilic substitution of a suitable precursor with 4-fluorothiophenol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorophenylsulfanyl group can enhance binding affinity through hydrophobic interactions, while the methoxy group can influence the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methylsulfonyl-phenyl)-6-methoxy-pyridazine: Similar structure but with a methylsulfonyl group instead of a fluorophenylsulfanyl group.
3-(4-Chlorophenylsulfanyl)-6-methoxy-pyridazine: Similar structure but with a chlorophenylsulfanyl group instead of a fluorophenylsulfanyl group.
Uniqueness
3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine is unique due to the presence of the fluorophenylsulfanyl group, which can impart distinct electronic properties and influence the compound’s reactivity and binding affinity. The methoxy group also contributes to the compound’s overall properties, making it a versatile scaffold for various applications.
Propriétés
Formule moléculaire |
C11H9FN2OS |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)sulfanyl-6-methoxypyridazine |
InChI |
InChI=1S/C11H9FN2OS/c1-15-10-6-7-11(14-13-10)16-9-4-2-8(12)3-5-9/h2-7H,1H3 |
Clé InChI |
XOSZDFFWFSUHFO-UHFFFAOYSA-N |
SMILES canonique |
COC1=NN=C(C=C1)SC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


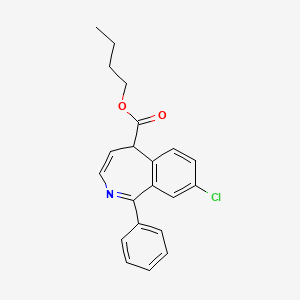
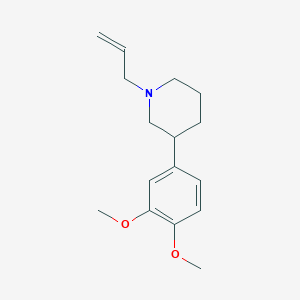

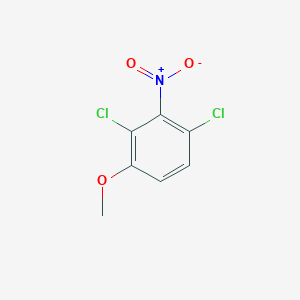
![8-[4(-Trifluoromethyl)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8523248.png)
![benzyl[(2S)-3-methyl-1-(morpholin-4-yl)-1-oxobutan-2-yl]carbamate](/img/structure/B8523254.png)
![4-(4-Chloro-3-fluoro-phenyl)-4-[4-(1H-pyrazol-4-yl)-phenyl]-piperidine](/img/structure/B8523265.png)
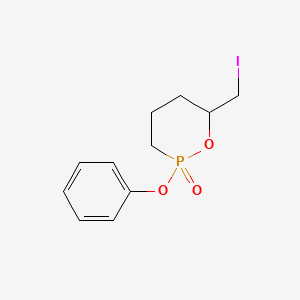
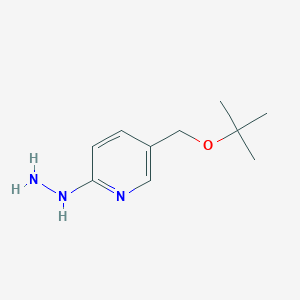
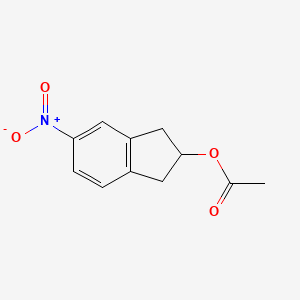
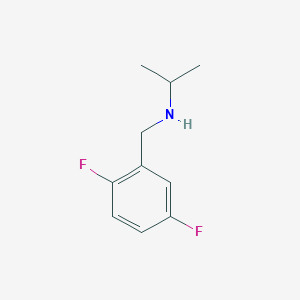
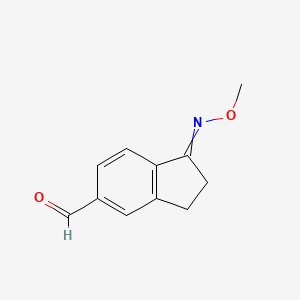
![1-(3,3-Diphenylpropyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B8523312.png)
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)phenol](/img/structure/B8523314.png)
